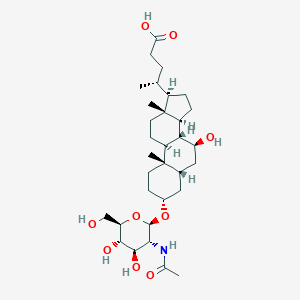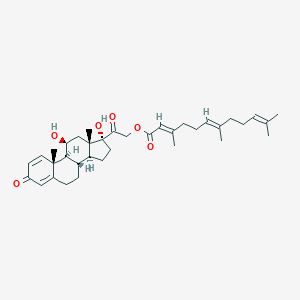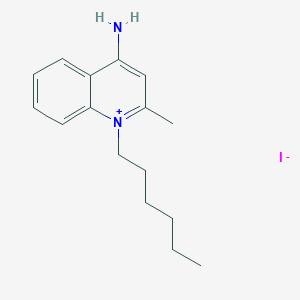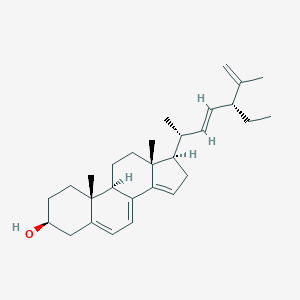
Stigmasta-5,7,14,22,25-pentaene-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stigmasta-5,7,14,22,25-pentaene-3-ol, commonly known as stigmasterol, is a plant sterol that is found in various plant sources, including soybeans, peanuts, and corn. It is a natural compound that has been the focus of considerable scientific research due to its potential health benefits.
Wirkmechanismus
The mechanism of action of stigmasterol is not fully understood. However, it is believed that stigmasterol exerts its effects by interacting with various cellular signaling pathways. Stigmasterol has been found to inhibit the activity of certain enzymes involved in inflammation and cancer development, as well as to activate certain enzymes involved in cholesterol metabolism.
Biochemical and Physiological Effects
Stigmasterol has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may help to reduce the risk of chronic diseases such as cancer and heart disease. Stigmasterol has also been found to have a positive effect on cholesterol and blood glucose levels, making it a potential treatment for diabetes and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of stigmasterol is that it is a natural compound that can be easily obtained from various plant sources. This makes it a relatively inexpensive compound to work with in laboratory experiments. Additionally, stigmasterol has been found to have a number of potential health benefits, making it an attractive compound for further research.
One of the limitations of stigmasterol is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects. Additionally, stigmasterol is a complex compound that may interact with other compounds in the plant sources from which it is obtained. This can make it difficult to obtain pure stigmasterol for use in laboratory experiments.
Zukünftige Richtungen
There are a number of future directions for research on stigmasterol. One area of research is the development of stigmasterol-based drugs for the treatment of diabetes and other metabolic disorders. Another area of research is the development of stigmasterol-based drugs for the treatment of cancer and other chronic diseases. Additionally, further research is needed to fully understand the mechanism of action of stigmasterol and its potential health benefits.
Synthesemethoden
Stigmasterol can be synthesized from various plant sources, including soybeans, peanuts, and corn. The extraction process involves the use of solvents, such as hexane, to extract the sterols from the plant material. The extracted sterols are then purified using chromatography techniques to obtain pure stigmasterol. The synthesis of stigmasterol can also be achieved through chemical synthesis using various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Stigmasterol has been the focus of considerable scientific research due to its potential health benefits. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Stigmasterol has also been found to have a positive effect on cholesterol levels, reducing LDL (bad) cholesterol levels and increasing HDL (good) cholesterol levels. Additionally, stigmasterol has been found to have a positive effect on blood glucose levels, making it a potential treatment for diabetes.
Eigenschaften
CAS-Nummer |
119400-44-1 |
|---|---|
Produktname |
Stigmasta-5,7,14,22,25-pentaene-3-ol |
Molekularformel |
C23H31NO7 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
(3S,9R,10R,13R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,9,11,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H42O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-11,13,20-21,23,25,27,30H,2,7,12,14-18H2,1,3-6H3/b9-8+/t20-,21-,23+,25-,27+,28+,29-/m1/s1 |
InChI-Schlüssel |
BGVRLHTZYLTSAD-JUIQTESCSA-N |
Isomerische SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC=C2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C |
SMILES |
CCC(C=CC(C)C1CC=C2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(=C)C |
Kanonische SMILES |
CCC(C=CC(C)C1CC=C2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(=C)C |
Synonyme |
SMPOL stigmasta-5,7,14,22,25-pentaene-3-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




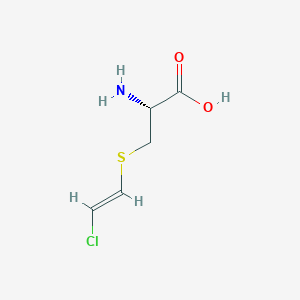
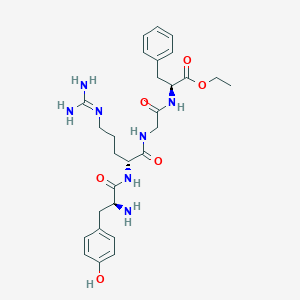

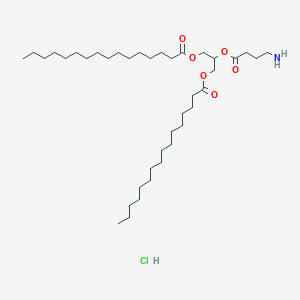
![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)

![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)
